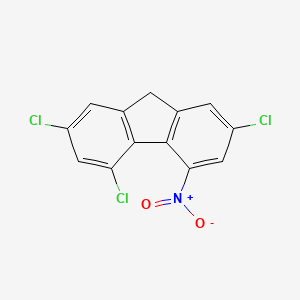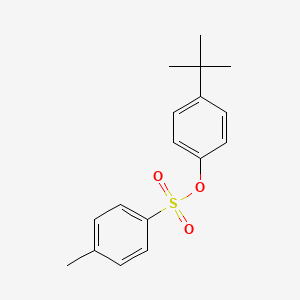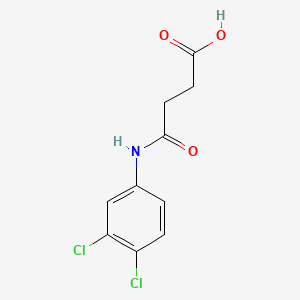![molecular formula C14H19Cl3N2O2 B11950977 N-[1-(tert-butylamino)-2,2,2-trichloroethyl]-4-methoxybenzamide](/img/structure/B11950977.png)
N-[1-(tert-butylamino)-2,2,2-trichloroethyl]-4-methoxybenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[1-(tert-butylamino)-2,2,2-trichloroethyl]-4-methoxybenzamide is a synthetic organic compound with the molecular formula C14H19Cl3N2O2 It is characterized by the presence of a tert-butylamino group, a trichloroethyl group, and a methoxybenzamide moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(tert-butylamino)-2,2,2-trichloroethyl]-4-methoxybenzamide typically involves the reaction of 4-methoxybenzoic acid with tert-butylamine and trichloroacetyl chloride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general steps include:
Esterification: 4-methoxybenzoic acid is esterified with methanol in the presence of a strong acid catalyst to form methyl 4-methoxybenzoate.
Amidation: The ester is then reacted with tert-butylamine to form the corresponding amide.
Chlorination: Finally, the amide is treated with trichloroacetyl chloride to introduce the trichloroethyl group, resulting in the formation of this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact. Advanced techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency and scalability.
化学反応の分析
Types of Reactions
N-[1-(tert-butylamino)-2,2,2-trichloroethyl]-4-methoxybenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced amines or other reduced products.
Substitution: The trichloroethyl group can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alcohols can be used in substitution reactions under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-[1-(tert-butylamino)-2,2,2-trichloroethyl]-4-methoxybenzoic acid, while reduction may produce N-[1-(tert-butylamino)-2,2,2-trichloroethyl]-4-methoxybenzylamine.
科学的研究の応用
N-[1-(tert-butylamino)-2,2,2-trichloroethyl]-4-methoxybenzamide has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with various biomolecules.
Medicine: Explored for its potential therapeutic properties, including its role as a lead compound in drug discovery.
Industry: Utilized in the development of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of N-[1-(tert-butylamino)-2,2,2-trichloroethyl]-4-methoxybenzamide involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways depend on the specific application and context of use. Further research is needed to elucidate the detailed mechanism of action.
類似化合物との比較
N-[1-(tert-butylamino)-2,2,2-trichloroethyl]-4-methoxybenzamide can be compared with other similar compounds, such as:
- N-[1-(tert-butylamino)-2,2,2-trichloroethyl]-2-methoxybenzamide
- N-[1-(tert-butylamino)-2,2,2-trichloroethyl]-3-methoxybenzamide
- N-[1-(tert-butylamino)-2,2,2-trichloroethyl]-4-methylbenzamide
These compounds share similar structural features but differ in the position or nature of substituents on the benzamide ring. The unique combination of substituents in this compound contributes to its distinct chemical and biological properties.
特性
分子式 |
C14H19Cl3N2O2 |
|---|---|
分子量 |
353.7 g/mol |
IUPAC名 |
N-[1-(tert-butylamino)-2,2,2-trichloroethyl]-4-methoxybenzamide |
InChI |
InChI=1S/C14H19Cl3N2O2/c1-13(2,3)19-12(14(15,16)17)18-11(20)9-5-7-10(21-4)8-6-9/h5-8,12,19H,1-4H3,(H,18,20) |
InChIキー |
NZIGFOLZPDFIQW-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)NC(C(Cl)(Cl)Cl)NC(=O)C1=CC=C(C=C1)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















![Dimethyl 7-([1,1'-biphenyl]-4-ylcarbonyl)pyrrolo[1,2-b]pyridazine-5,6-dicarboxylate](/img/structure/B11950972.png)
